1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Medicinal Chemistry Serotonin Receptor Ligands Dopamine Receptor Ligands

This specific N-ethyl indole isomer enables definitive SAR studies at aminergic GPCRs. Unlike the unsubstituted analog (dual 5-HT₁A/5-HT₁B affinity) or the positional isomer (ethyl on tetrahydropyridine N), N-ethylation at the indole 1-position alters H-bond capacity, conformational preference, and lipophilicity, redirecting selectivity among 5-HT₁A, 5-HT₂A, 5-HT₆, and D₂ receptors. The free secondary amine serves as a synthetic handle for multifunctional ligand design. Procure the free base (≥98%) or hydrochloride salt (≥98%) for unambiguous receptor-subtype profiling.

Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
CAS No. 1368037-49-3
Cat. No. B1471066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
CAS1368037-49-3
Molecular FormulaC15H18N2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCCN1C=C(C2=CC=CC=C21)C3=CCNCC3
InChIInChI=1S/C15H18N2/c1-2-17-11-14(12-7-9-16-10-8-12)13-5-3-4-6-15(13)17/h3-7,11,16H,2,8-10H2,1H3
InChIKeyDRBUKXJMXVWUCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS 1368037-49-3): Procurement-Grade Identity and Physicochemical Baseline


1-Ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS 1368037-49-3) is a heterocyclic small molecule (C₁₅H₁₈N₂, MW 226.32 g/mol) that combines an indole core N-ethylated at the 1-position with a 1,2,3,6-tetrahydropyridine ring attached at the indole 3-position [1]. This scaffold places two basic nitrogen centers in distinct chemical environments: the tetrahydropyridine secondary amine (calculated pKₐ ~8–9, amenable to salt formation) and the N-ethylindole tertiary amine (non-basic under physiological conditions), a feature that differentiates it from positional isomers where the alkyl substituent resides on the tetrahydropyridine nitrogen . The compound is commercially supplied as both the free base (CAS 1368037-49-3) and the hydrochloride salt (CAS 1551175-34-8, purity typically ≥98%) .

Why Generic Substitution Fails for 1-Ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in Serotonergic and Dopaminergic Probe Design


The 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole scaffold is a privileged pharmacophore for aminergic GPCRs, but the position and identity of the N-alkyl substituent profoundly alter receptor selectivity. The unsubstituted analog (N-H on indole) exhibits dual 5-HT₁A/5-HT₁B affinity (IC₅₀ = 140 nM and 3.70 nM, respectively) [1], while moving the ethyl group to the tetrahydropyridine nitrogen (CAS 72808-70-9) generates a distinct electronic and steric profile. N-ethylation at the indole 1-position—the target compound's defining feature—modulates the indole NH hydrogen-bond donor capacity, alters the conformational preference of the tetrahydropyridine ring relative to the indole plane, and shifts lipophilicity (calculated XLogP3 = 2.6 for the positional isomer vs. an estimated higher value for the target compound due to indole N-alkylation) [2]. These differences mean that in-class analogs cannot be interchangeably procured for SAR studies targeting specific receptor subtypes, as even subtle N-substituent changes have been shown to redirect selectivity between 5-HT₁A, 5-HT₂A, 5-HT₆, and D₂ receptors in published tetrahydropyridinyl-indole series [3].

Quantitative Differentiation Evidence for 1-Ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Relative to Closest Analogs


Structural Differentiation: N-Ethyl Indole vs. N-Ethyl Tetrahydropyridine Positional Isomerism

The target compound (CAS 1368037-49-3) is the N-ethyl indole isomer, bearing the ethyl substituent on the indole nitrogen rather than on the tetrahydropyridine nitrogen (as in CAS 72808-70-9). This results in a secondary amine on the tetrahydropyridine ring (pKₐ ~8–9, ionizable at physiological pH) versus a tertiary amine (pKₐ ~7–8) in the positional isomer [1]. In the tetrahydropyridinyl-indole patent class, N-alkylation site has been demonstrated to modulate both serotonin reuptake inhibition potency and dopamine D₂ receptor affinity, with the free tetrahydropyridine NH being critical for certain receptor interactions [2]. The target compound therefore provides a distinct hydrogen-bond donor profile and protonation state not available from the positional isomer.

Medicinal Chemistry Serotonin Receptor Ligands Dopamine Receptor Ligands

Receptor Affinity Comparison: Class-Level 5-HT₁B Binding Data for the N-H Indole Analog vs. Expected Shift with N-Ethylation

The unsubstituted parent compound, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (N-H on indole, free tetrahydropyridine NH), displays an IC₅₀ of 3.70 nM at the rat 5-HT₁B receptor and 140 nM at 5-HT₁A [1]. N-alkylation of the indole nitrogen in related indole-tetrahydropyridine series has been shown to reduce 5-HT₁B affinity while potentially enhancing selectivity for other receptor subtypes, including 5-HT₆ and D₂ [2]. In the 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole series, the most potent 5-HT₆ agonist (5-chloro-2-methyl analog) achieved IC₅₀ = 7.4 nM and EC₅₀ = 1.0 nM in functional cAMP assays [3]. The target compound's N-ethyl indole modification is expected to shift the selectivity profile relative to the N-H parent based on these class-level SAR trends.

Serotonin 5-HT1B Receptor Binding Affinity Structure-Activity Relationship

Patent-Validated Therapeutic Utility: Antidepressive and Neuroleptic Activity Class for Tetrahydropyridinyl Indoles

The compound class encompassing 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is claimed in US Patent 4,278,677 (Roussel Uclaf) as having antidepressive, neuroleptic, and antiemetic properties [1]. Within this patent, 3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride is explicitly listed as a compound of the invention, and tablets containing 25 mg of this compound were prepared [2]. In related patent US 4,333,939, the tetrahydropyridinyl-indole class demonstrated in vivo efficacy: a representative compound (Example 1) strongly reduced immobility in the forced swim test at 4 mg/kg (mouse, i.p.), opposed prochlorpemazine-induced catalepsy at 0.2 mg/kg (rat), and reduced apomorphine-induced vomiting by 50% at 1.5 mg/kg (dog), with an LD₅₀ of 150 mg/kg (mouse) [3]. While the target compound's specific in vivo data are not disclosed, its explicit inclusion in the patent scope establishes it as a member of a pharmacologically validated series.

CNS Drug Discovery Antidepressant Neuroleptic

Metabolic Stability Differentiation: N-Ethyl Indole vs. N-Methyl Indole Analog Comparison

The N-ethyl substituent on the indole ring of the target compound introduces a site for potential cytochrome P450-mediated N-deethylation, a metabolic pathway distinct from the N-demethylation pathway of the 1-methyl analog (1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole). In general medicinal chemistry, replacing an N-methyl group with an N-ethyl group typically reduces the rate of oxidative N-dealkylation due to increased steric hindrance at the α-carbon, while potentially shifting metabolism toward ω-oxidation or other pathways [1]. No direct metabolic stability data exist for the target compound; however, the calculated physicochemical profile (XLogP3 = 2.6 for the positional isomer; estimated logP for the target compound ~2.8–3.2 due to indole N-alkylation) suggests moderate metabolic liability [2]. This differentiates the compound from the N-methyl analog as a tool for probing N-alkyl chain length effects on metabolic stability in the tetrahydropyridinyl-indole series.

Drug Metabolism CYP450 N-Dealkylation

Procurement-Relevant Application Scenarios for 1-Ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole


CNS Medicinal Chemistry SAR: Probing Indole N-Alkyl Effects on GPCR Selectivity

The compound serves as a key intermediate or comparator in structure-activity relationship (SAR) studies investigating how N-alkylation of the indole ring modulates binding affinity and functional activity at serotonin (5-HT₁A, 5-HT₁B, 5-HT₂A, 5-HT₆) and dopamine (D₂) receptor subtypes. Procurement of this specific N-ethyl indole isomer enables direct comparison with the N-H parent compound (5-HT₁B IC₅₀ = 3.70 nM [1]) and with the N-methyl analog to establish N-alkyl chain length versus receptor selectivity relationships, as demonstrated in the 5-HT₆ agonist series where 2-alkyl and chloro substituents on the indole ring were systematically varied [2].

Building Block for Multifunctional Antipsychotic Ligand Synthesis

The free secondary amine on the tetrahydropyridine ring provides a synthetic handle for further derivatization (e.g., alkylation, acylation, sulfonylation) to generate multifunctional ligands targeting multiple aminergic GPCRs and the serotonin transporter (SERT). This approach was successfully demonstrated by Bucki et al. (2017) using the 5-chloro-indole analog, which yielded compound 16 with high-affinity D₂ partial agonism, 5-HT₆ antagonism, and SERT blockade, showing antipsychotic-like, antidepressant-like, and procognitive activity in mouse models without motor impairment [3]. The target compound's unsubstituted indole core and N-ethyl group offer an alternative starting point for analogous multifunctional ligand design.

Reference Standard for Analytical Method Development in Tetrahydropyridinyl-Indole Series

With defined purity specifications (≥98% for the hydrochloride salt form ) and well-characterized physicochemical properties (MW 226.32, TPSA 19 Ų, XLogP3 ~2.6–3.2), the compound can serve as a reference standard for developing HPLC-UV or LC-MS methods for purity analysis and impurity profiling of tetrahydropyridinyl-indole compound libraries. The distinct InChIKey (DRBUKXJMXVWUCC-UHFFFAOYSA-N) and canonical SMILES enable unambiguous identity verification in analytical workflows.

In Vivo Behavioral Pharmacology: Forced Swim Test and Catalepsy Model Probe

Based on the patent-validated therapeutic class (US 4,278,677 and US 4,333,939), the compound is suited for in vivo evaluation in rodent behavioral models of depression (forced swim test) and antipsychotic activity (catalepsy reversal). The patent-established dosing precedent for close analogs (4 mg/kg efficacy in forced swim test, 0.2 mg/kg for catalepsy reversal [4]) provides a reference framework for designing dose-response studies with this specific N-ethyl indole analog.

Quote Request

Request a Quote for 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.